Methyl 5,5,5-trifluoro-3-oxopentanoate
Overview
Description
Methyl 5,5,5-trifluoro-3-oxopentanoate: is an organic compound with the molecular formula C6H7F3O3 . It is a clear liquid at room temperature and is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Meldrum’s Acid and 3,3,3-Trifluoropropionyl Chloride:
Industrial Production Methods:
- The industrial production of methyl 5,5,5-trifluoro-3-oxopentanoate typically follows the same synthetic route as described above, with optimization for large-scale production. This involves precise control of reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5,5,5-trifluoro-3-oxopentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine:
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated groups for enhanced bioactivity.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The trifluoromethyl group in methyl 5,5,5-trifluoro-3-oxopentanoate can interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying biochemical pathways .
Comparison with Similar Compounds
Methyl 3-oxopentanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 5,5,5-trifluoro-3-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness:
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIYYEIXZIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696143 | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915213-24-0 | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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